molecular formula C22H32O9 B13443786 [(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate

[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate

Cat. No.: B13443786
M. Wt: 440.5 g/mol
InChI Key: CLBRWBRJFSFYQJ-MSVBNCDXSA-N
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Description

This compound is a complex polycyclic diterpenoid derivative featuring a hexahydrobenzo[f][1]benzofuran core fused with additional oxygenated substituents. Key structural features include:

  • Stereochemistry: The 4aR,5S,6R,8aR,9aS configuration defines its three-dimensional arrangement, critical for biological interactions .
  • Functional groups: A 5-acetyloxy group, enhancing lipophilicity and metabolic stability. A 9a-hydroxy group, enabling hydrogen-bonding interactions. A 2-oxo moiety in the fused bicyclic system, contributing to electrophilic reactivity. A 2,3-dihydroxy-2-methylbutanoate ester at C6, introducing polar hydroxyl groups and branching for steric effects.

Physicochemical properties (e.g., solubility, logP) can be inferred from similar oxygenated terpenoids, with hydroxyl and ester groups likely increasing water solubility compared to non-polar analogs .

Properties

Molecular Formula

C22H32O9

Molecular Weight

440.5 g/mol

IUPAC Name

[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate

InChI

InChI=1S/C22H32O9/c1-11-14-9-15-19(4,10-22(14,28)31-17(11)25)8-7-16(21(15,6)30-13(3)24)29-18(26)20(5,27)12(2)23/h12,15-16,23,27-28H,7-10H2,1-6H3/t12?,15-,16-,19-,20?,21+,22+/m1/s1

InChI Key

CLBRWBRJFSFYQJ-MSVBNCDXSA-N

Isomeric SMILES

CC1=C2C[C@@H]3[C@](CC[C@H]([C@@]3(C)OC(=O)C)OC(=O)C(C)(C(C)O)O)(C[C@@]2(OC1=O)O)C

Canonical SMILES

CC1=C2CC3C(CCC(C3(C)OC(=O)C)OC(=O)C(C)(C(C)O)O)(CC2(OC1=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate typically involves multiple steps, starting from simpler organic precursors. The key steps include:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of functional groups: Hydroxyl, acetoxy, and dihydroxy groups are introduced through selective functionalization reactions.

    Final assembly: The final compound is assembled through esterification and other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and scalable processes such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s hydroxyl and acetoxy groups may interact with biological molecules, making it a potential candidate for drug development or biochemical studies.

Medicine

In medicine, the compound’s unique structure and reactivity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which [(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and acetoxy groups may form hydrogen bonds or covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Core Structure Key Substituents Stereochemistry Reference
Target Compound Hexahydrobenzo[f][1]benzofuran 5-Acetyloxy, 9a-hydroxy, 2-oxo, 2,3-dihydroxy-2-methylbutanoate ester 4aR,5S,6R,8aR,9aS
(3aR,4S,5aR,6R,9S,9aS,9bR)-9-Formyl-... () Naphtho[1,2-b]furan Formyl, 3,4-dihydroxy-2-methylenebutanoate ester 3aR,4S,5aR,6R,9S,9aS,9bR
(4aR,8aS,9aR)-3,8a-Dimethyl-5-methylidene-... () Hexahydrobenzo[f][1]benzofuran 5-Methylidene, lactone (2-one) 4aR,8aS,9aR
Istanbulin-A () Hexahydrobenzo[f][1]benzofuran 2,8-Dione, 9a-hydroxy 4aS,5R,8aR,9aS

Key Observations:

Core Diversity :

  • The target and share the benzo[f]benzofuran core, whereas ’s naphtho[1,2-b]furan has an extended aromatic system, likely altering π-π stacking interactions .
  • and lack the 2,3-dihydroxy ester but feature lactones (2-one or dione), reducing polarity compared to the target’s ester .

Substituent Effects :

  • The formyl group in increases electrophilicity, whereas the target’s acetyloxy group offers better hydrolytic stability .
  • Methylidene () and dione () groups reduce hydrogen-bonding capacity compared to the target’s hydroxyl-rich ester .

Biological Activity

The compound [(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f] benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₃₁H₄₄O₉. It features multiple functional groups that contribute to its biological activity. The structural complexity allows for interactions with various biological targets.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC₃₁H₄₄O₉
Molecular Weight532.68 g/mol
Functional GroupsAcetoxy, Hydroxy
StereochemistryMultiple chiral centers

Research indicates that compounds similar to this structure may interact with cellular pathways involved in inflammation and cell adhesion. The activation of transcription factors such as NF-κB has been observed in response to various stimuli, which can lead to the upregulation of adhesion molecules like ICAM-1 and VCAM-1 .

Inhibition of Inflammatory Pathways

Studies have shown that certain derivatives can inhibit the phosphorylation and degradation of IκBα, preventing the translocation of NF-κB into the nucleus. This inhibition leads to decreased expression of pro-inflammatory cytokines and adhesion molecules .

Therapeutic Implications

The compound's potential therapeutic applications may include:

  • Anti-inflammatory effects : By modulating inflammatory pathways.
  • Antioxidative properties : Protecting cells from oxidative stress.
  • Cell adhesion modulation : Influencing processes such as wound healing and tissue regeneration.

Case Studies

  • Anti-inflammatory Study : A study demonstrated that a related compound significantly reduced TNF-α-induced expression of ICAM-1 in endothelial cells through NF-κB pathway inhibition . This suggests potential use in treating inflammatory diseases.
  • Wound Healing : Another investigation indicated that compounds with similar structures enhanced fibroblast migration and proliferation in vitro, indicating a role in wound healing processes.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced ICAM-1 expression
AntioxidativeProtection against oxidative stress
Cell adhesionEnhanced fibroblast activity

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